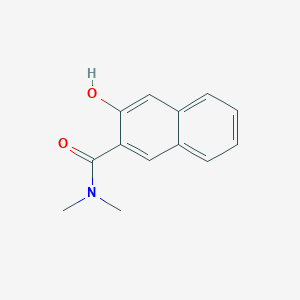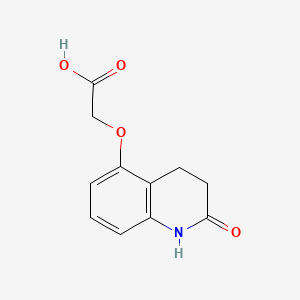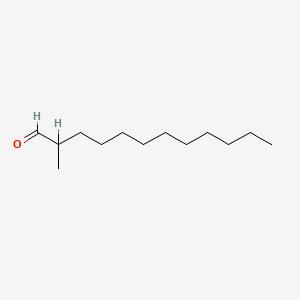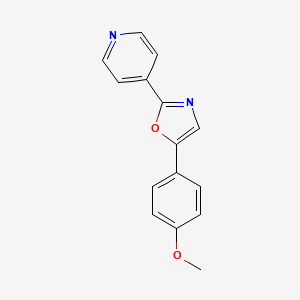
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole
概要
説明
“5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole” is a chemical compound with the CAS Number: 96753-33-2. It has a molecular weight of 252.27 and its IUPAC name is 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridine .
Molecular Structure Analysis
The molecular structure of “5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole” is represented by the linear formula C15H12N2O2 . The InChI code for this compound is 1S/C15H12N2O2/c1-18-13-4-2-11(3-5-13)14-10-17-15(19-14)12-6-8-16-9-7-12/h2-10H,1H3 .Physical And Chemical Properties Analysis
The compound “5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole” has a molecular weight of 252.27 .科学的研究の応用
Electronic Properties and Redox Behavior
Hydroxyphenyl-1,2,4-triazole-based oxovanadium(V) complexes, including compounds with 3-(2'-hydroxyphenyl)-5-(pyridin-2''-yl)-1H-1,2,4-triazole and bis-3,5-(2'-hydroxyphenyl)-1H-1,2,4-triazole ligands, demonstrate how the ligand environment influences the electronic properties and reactivity. These complexes offer pH-sensitive tuning of spectroscopic and electrochemical properties, showcasing their potential in chemical sensors and redox-active materials (Browne et al., 2006).
Molecular Docking and Anticancer Studies
Benzimidazole derivatives bearing 1,2,4-triazole, such as 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been studied for their anti-cancer properties. Tautomeric properties, conformations, and potential interactions with EGFR binding pockets suggest a significant promise in cancer treatment, particularly highlighting compound 4 for its best binding affinity and potential anticancer activity (Karayel, 2021).
Corrosion Inhibition
3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) has shown excellent performance as a corrosion inhibitor for mild steel in hydrochloric acid media, reaching up to 98% efficiency at low concentrations. Its adsorption on steel surfaces obeys Langmuir’s isotherm, indicating strong chemisorption and potential application in corrosion protection technologies (Bentiss et al., 2009).
Synthesis and Biological Activity
The synthesis of 5-(4'-Methoxyphenyl)-oxazole (MPO) and its derivatives highlights their application in inhibiting the growth of Caenorhabditis elegans, suggesting a potential role in agricultural or medical applications where controlling nematode populations is crucial (Yamamuro et al., 2015).
Safety And Hazards
特性
IUPAC Name |
5-(4-methoxyphenyl)-2-pyridin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-4-2-11(3-5-13)14-10-17-15(19-14)12-6-8-16-9-7-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPGMAGRTBRFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347294 | |
| Record name | Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole | |
CAS RN |
96753-33-2 | |
| Record name | Pyridine, 4-[5-(4-methoxyphenyl)-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



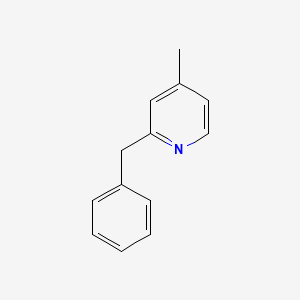

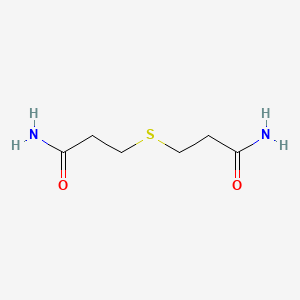

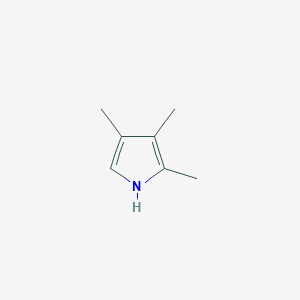
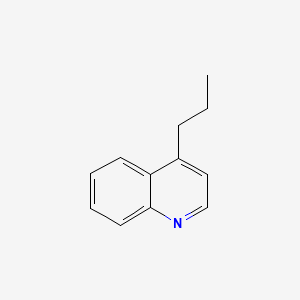
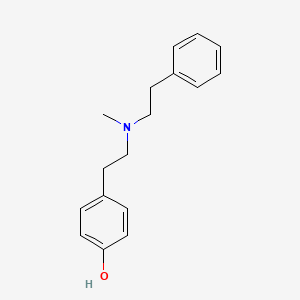

![ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate](/img/structure/B1615292.png)
